Chiral Integrity and Enantiomeric Purity: L-Isomer vs. D-Isomer and Racemic Mixtures
The specific optical rotation of H-Asp(OEt)-OEt.HCl is a critical quality attribute differentiating it from its D-isomer (CAS 112018-26-5) and the racemic DL-mixture. The reported specific rotation for the L-isomer hydrochloride salt is [α]20/D = +7.0° to +9.0° (c=1, H2O) [1]. This quantifiable property is essential for ensuring enantiomeric purity in chiral syntheses, as the D-isomer would exhibit a negative optical rotation of similar magnitude, and a racemic mixture would show zero net rotation .
| Evidence Dimension | Specific Optical Rotation ([α]20/D, c=1, H2O) |
|---|---|
| Target Compound Data | +7.0° to +9.0° |
| Comparator Or Baseline | D-Aspartic acid diethyl ester hydrochloride (CAS 112018-26-5): approximately -7.0° to -9.0° |
| Quantified Difference | Absolute difference of ~14° to 18° in opposite directions |
| Conditions | Aqueous solution (c=1, H2O) at 20°C and sodium D-line wavelength |
Why This Matters
This parameter is a direct, quantitative measure of enantiomeric purity, which is non-negotiable for the synthesis of bioactive peptides and pharmaceuticals where the incorrect stereoisomer can be inactive or toxic.
- [1] MySkinRecipes. H-ASP(OET)-OET HCL. Retrieved from https://www.myskinrecipes.com/shop/en/protected-amino-acids/105284--h-aspoet-oet-hcl.html View Source
